![molecular formula C16H12Cl2N2O2 B2714158 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide CAS No. 1101188-83-3](/img/structure/B2714158.png)
1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide
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Overview
Description
The compound “1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide” is a derivative of indole, a heterocyclic organic compound. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . For instance, a solution of 4,6-difluoro-1 H-indole-2-carboxamide in pyridine, when added with the appropriate benzoyl chloride derivative, and refluxed for 16 hours, can result in the synthesis of the desired compound .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property makes indole derivatives potential inhibitors of various biological activities.Physical And Chemical Properties Analysis
Indoline, also named 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Scientific Research Applications
- Mechanism : When docked into the MmpL3 active site, 8g adopted a binding profile similar to the indoleamide ligand ICA38 .
- Minimal Cytotoxicity : Compound 8f showed poor cytotoxicity against healthy Vero cells (IC50 = 39.9 μM) .
- Compounds 9a and 15 : Inactive against M. tuberculosis but potent against KNS42 cells (IC50 = 8.25 and 5.04 μM, respectively) and antiproliferative activities (IC50 = 9.85 and 6.62 μM, respectively) .
- Indole Derivatives : Some indole derivatives have been evaluated for anti-HIV activity. Further research could explore the potential of indole-2-carboxamide in this context .
- Binding Site Similarity : Compound 8g’s binding profile in the MmpL3 active site resembles that of indoleamide ligand ICA38 .
Antitubercular Activity
Antitumour Activity
Cytotoxicity and Antiproliferative Effects
Anti-HIV Potential
Synthesis and Structure-Activity Relationship (SAR)
Drug Development Prospects
Mechanism of Action
Given that delavirdine with indole 2-carboxamide skeletal is used to treat HIV-1, other indole 2-carboxamide derivatives have the potential to inhibit HIV-1 virus activity . It should be noted that many researchers have used nevirapine and efavirenz as the control to compare with indole 2-carboxamide derivatives (HIV-1 inhibition) .
properties
IUPAC Name |
1-(2,4-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-10-5-6-11(12(18)8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHCARWCQSXTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide |
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